1-Nitroso-4-phenylpiperazine
Overview
Description
1-Nitroso-4-phenylpiperazine is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . It is a solid substance that appears very dark red to very dark brown .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Nitroso-4-phenylpiperazine, has been the subject of recent research . Methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Nitroso-4-phenylpiperazine is represented by the formula C10H13N3O . The InChI representation of the molecule is InChI=1S/C10H13N3O/c14-11-13-8-6-12 (7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 .Physical And Chemical Properties Analysis
1-Nitroso-4-phenylpiperazine is a solid substance . It has a carbon content of 61.4 - 63.8%, a nitrogen content of 6.4 - 7.6%, and an oxygen content of 21.2 - 22.6% .Scientific Research Applications
Interaction with Platelet Aggregation
- Antagonist Activity at 5-HT2 Receptors : Phenylpiperazines, including compounds like 1-Nitroso-4-phenylpiperazine, have been studied for their antagonist activities at human platelet 5-hydroxytryptamine2 (5-HT2) receptors. These compounds amplify ADP-induced aggregation and can bind to specific receptor sites, suggesting potential applications in studying platelet function and disorders related to platelet aggregation (Vandenberg et al., 1989).
Mutagenicity and Carcinogenicity Research
- Mutagenicity in Host-Mediated Assay : Nitrosopiperazines, including 1-Nitroso-4-phenylpiperazine, have shown mutagenic properties in a host-mediated assay system, indicating their utility in mutagenicity and carcinogenicity research (Zeiger et al., 1972).
Applications in Tuberculosis Research
- Tuberculostatic Activity : Studies have investigated derivatives of nitroethene compounds, including those related to 1-Nitroso-4-phenylpiperazine, for their tuberculostatic activity. This research can contribute to the development of new treatments for tuberculosis (Foks et al., 2005).
Radiation Mitigation Research
- Gastrointestinal Acute Radiation Syndrome Mitigation : Research on derivatives of 1-Nitroso-4-phenylpiperazine has shown potential in mitigating gastrointestinal acute radiation syndrome, suggesting its application in radioprotection (Duhachek-Muggy et al., 2019).
Dye Synthesis and Textile Applications
- Disperse Dyes for Polyester Fibres : Derivatives of 1-Nitroso-4-phenylpiperazine have been used to synthesize disperse dyes for polyester fibers, indicating its utility in the textile industry (Rangnekar & Dhamnaskar, 1990).
Anticancer Research
- Anticancer Activities against Prostate Cancer Cells : Novel compounds derived from 1-Nitroso-4-phenylpiperazine have been synthesized and tested for their anticancer activities against prostate cancer cell lines, offering insights into potential therapeutic applications (Demirci & Demirbas, 2019).
Synthesis and Analytical Chemistry Applications
- Electrochemical Synthesis : The compound has been utilized in electrochemical synthesis, demonstrating its role in the development of new synthetic methodologies (Nematollahi & Amani, 2011).
Safety And Hazards
properties
IUPAC Name |
1-nitroso-4-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISCVUKZOKHQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162408 | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitroso-4-phenylpiperazine | |
CAS RN |
14340-33-1 | |
Record name | 1-Nitroso-4-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14340-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014340331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-nitroso-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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